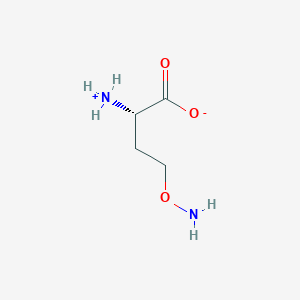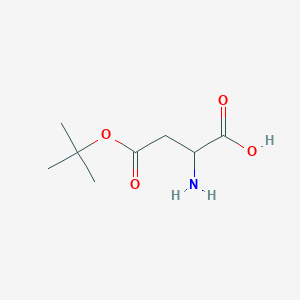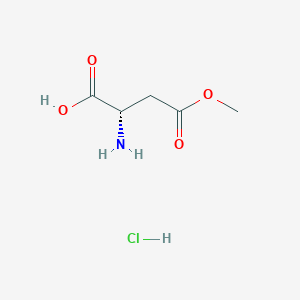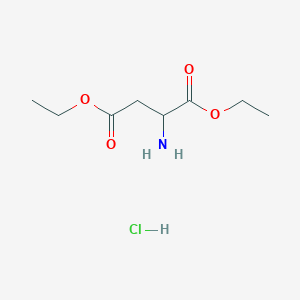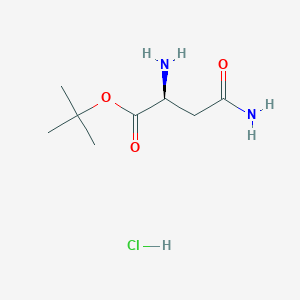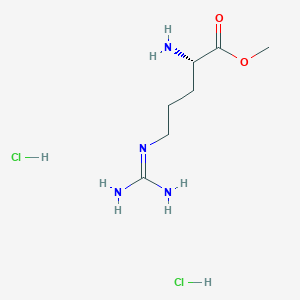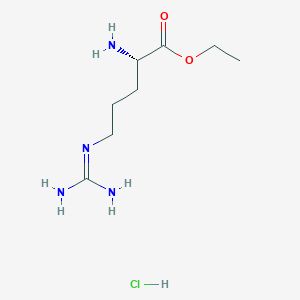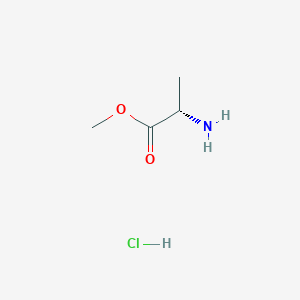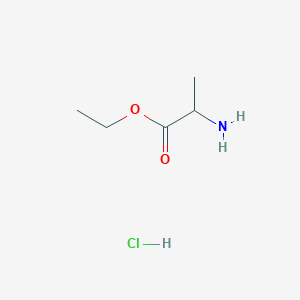
吲哚-3-羧酸
概述
描述
吲哚-3-羧酸是一种重要的杂环化合物,属于吲哚类。它的特点是在吲哚环的第三位上连接着一个羧基。
合成路线和反应条件:
工业生产方法:
反应类型:
氧化: 吲哚-3-羧酸可以发生氧化反应形成各种氧化衍生物。
还原: 还原反应可以将吲哚-3-羧酸转化为其相应的醇或胺衍生物。
取代: 该化合物可以参与取代反应,其中羧基可以被其他官能团取代。
常见试剂和条件:
氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原剂: 硼氢化钠和氢化锂铝是常用的还原剂。
取代试剂: 各种卤化剂和亲核试剂可用于取代反应。
主要形成的产物:
氧化衍生物: 诸如吲哚-3-甲醛和吲哚-3-羧酸酯之类的产物。
还原衍生物: 诸如吲哚-3-甲醇和吲哚-3-乙胺之类的产物。
取代衍生物: 根据所用试剂的不同,各种取代的吲哚。
科学研究应用
吲哚-3-羧酸在科学研究中具有广泛的应用:
化学: 它用作合成更复杂吲哚衍生物的构建块.
生物学: 该化合物在植物生物学中起着先驱作用,它是植物激素如吲哚-3-乙酸的前体.
医学: 吲哚-3-羧酸衍生物已显示出作为抗菌剂和抗癌剂的潜力.
工业: 它用于合成药物和农用化学品.
作用机制
吲哚-3-羧酸的作用机制涉及它与各种分子靶标和途径的相互作用:
安全和危害
Indole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
生化分析
Biochemical Properties
Indole-3-carboxylic acid is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with various enzymes and proteins, including ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 . These interactions play a vital role in the biosynthesis of Indole-3-carboxylic acid derivatives .
Cellular Effects
Indole-3-carboxylic acid influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the biosynthesis of indole-3-acetic acid, which is a key player in plant growth and development .
Molecular Mechanism
At the molecular level, Indole-3-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. CYP71B6, for example, converts indole-3-acetonitrile into Indole-3-carboxylic acid, thereby releasing cyanide .
Metabolic Pathways
Indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is part of the biosynthetic pathway of indole-3-acetic acid .
相似化合物的比较
吲哚-3-羧酸可以与其他类似化合物进行比较,以突出其独特性:
吲哚-3-乙酸:
吲哚-3-甲醇: 这种化合物是吲哚的另一种衍生物,具有显着的抗癌特性,但其作用机制和具体应用不同.
类似化合物的清单:
- 吲哚-3-乙酸
- 吲哚-3-甲醇
- 吲哚-3-甲醛
吲哚-3-羧酸因其多种用途和独特的化学性质而脱颖而出,使其成为各个研究和工业领域中宝贵的化合物。
属性
IUPAC Name |
1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAKOBLIOCQGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227886 | |
| Record name | Indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
771-50-6 | |
| Record name | Indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 °C | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indole-3-carboxylic acid?
A1: The molecular formula of indole-3-carboxylic acid is C9H7NO2, and its molecular weight is 161.16 g/mol. []
Q2: What spectroscopic data is available for indole-3-carboxylic acid?
A2: Spectroscopic data for indole-3-carboxylic acid includes:* Mass Spectrometry: m/e (percent relative intensity) 161 (100), 144 (87), 116 (27) []* Nuclear Magnetic Resonance (NMR): δ (DMSO-d6) 7.33 (m, 3H), 8.01 (m, 3H), 11.77 (s, 1H, COOH) []* Infrared (IR) Spectroscopy: (KBr disk) cm-1, 2,500-3,000, 1,740, 1,410, 1,305, 1,230, 1,218, 1,128, 1,105 []* Ultraviolet-Visible (UV-Vis) Spectroscopy: λmax (95% ethanol) nm (ε), 215 (3.12 × 104), 282 (9.95 × 103), 290 (9.47 × 103) []
Q3: How does the presence of halogen atoms affect the crystal structure of indole-3-carboxylic acid?
A3: Studies have shown that halogen atom substitution (F, Cl, Br) at different positions on the indole-3-carboxylic acid molecule significantly impacts its crystal structure. This influence extends to the molecular π⋯π stacking motifs and the types of intermolecular interactions observed. []
Q4: Are there any computational studies on the acidity of indole-3-carboxylic acid?
A4: Yes, ab initio molecular orbital and DFT calculations have been conducted to determine the gas-phase and aqueous phase acidities of indole-3-carboxylic acid. These calculations, coupled with experimental data from Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, demonstrate that indole-3-carboxylic acid acts as an NH acid in the gas phase and an OH acid in aqueous solution. []
Q5: What is the role of indole-3-carboxylic acid in plant defense mechanisms?
A5: Indole-3-carboxylic acid is a key metabolite in the defense response of plants, particularly in cruciferous species like Arabidopsis thaliana. It serves as a precursor for the biosynthesis of various indolic defense metabolites, including the phytoalexin camalexin, and derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). These compounds are produced in response to pathogen attacks and contribute to plant immunity. [, , ]
Q6: How does indole-3-carboxylic acid contribute to callose priming in plants?
A6: Studies using Arabidopsis thaliana have shown that indole-3-carboxylic acid can induce resistance against the fungal pathogen Plectosphaerella cucumerina. This resistance is linked to the priming of callose accumulation, a plant defense mechanism. The process involves an increase in abscisic acid (ABA) levels, activation of starch amylase (BAM1), and enhanced vesicular trafficking, ultimately leading to faster and stronger callose deposition at the infection site. [, ]
Q7: Does indole-3-carboxylic acid have any potential in cancer treatment?
A7: Research suggests that indole-3-carboxylic acid can enhance the anti-cancer potency of doxorubicin in colorectal cancer cells. This effect is mediated by the induction of cellular senescence, a state of permanent growth arrest, leading to inhibited cell proliferation and tumor growth suppression. []
Q8: What are some methods for synthesizing indole-3-carboxylic acid derivatives?
A8: Various methods exist for synthesizing indole-3-carboxylic acid derivatives, including:* From Benzyloxyindoles: This procedure involves converting benzyloxyindoles to their corresponding 1- and 3-carbethoxy derivatives, followed by alkaline hydrolysis and debenzylation to obtain the desired hydroxyindole-3-carboxylic acids. []* Decarboxylation of Indole-3-carboxylic Acids: This method utilizes acidic conditions or basic conditions with a catalyst like K2CO3 or promoter like acetonitrile to remove the carboxyl group from indole-3-carboxylic acids, yielding the corresponding indoles. [, ]* Palladium-Catalyzed Decarboxylative ortho-Amidation: This approach employs a palladium catalyst and isothiocyanates to achieve ortho-amidation of indole-3-carboxylic acids, resulting in the formation of indole-2-amides. This method exploits the deciduous directing group nature of the carboxyl functionality. []* Gold(III)-Catalyzed Decarboxylative C3-Benzylation: This strategy utilizes a gold(III) catalyst and benzylic alcohols to facilitate the decarboxylative coupling of indole-3-carboxylic acids, leading to the formation of 3-benzylindoles. This reaction proceeds efficiently in water, generating CO2 and water as byproducts. []* Prototropic Generation of Dipoles: This method involves reacting imines of (2-aminophenyl)acetic acid under mild conditions to obtain 2-substituted indole-3-carboxylic acids. The cyclisation mechanism is thought to involve a 1,5-dipole. []* Palladium(0)-Catalyzed Intramolecular α-Arylation: This method utilizes a palladium catalyst and potassium phenoxide to promote intramolecular α-arylation of β-(2-iodoanilino) esters, providing a valuable route to indole-3-carboxylic acid ester derivatives. []
Q9: Can indole-3-carboxylic acids act as a directing group in organic synthesis?
A9: Yes, the carboxyl group in indole-3-carboxylic acids can act as a deciduous directing group. This property has been exploited in palladium-catalyzed ortho-amidation reactions, where the carboxyl group directs the reaction to the ortho position and is subsequently removed. []
Q10: How is indole-3-carboxylic acid metabolized in mammals?
A10: In goats and mice, indole-3-carboxylic acid is primarily metabolized through the formation of mono- and dihydroxy-3-methyloxindoles, followed by conjugation with glucuronic acid or sulfate. [] In rats, it is partially excreted unchanged and reduced to indole-3-carboxylic acid, which is then excreted along with its glucuronide. []
Q11: Are there any known drug interactions with indole-3-carboxylic acid?
A11: While specific drug interactions haven't been extensively studied for indole-3-carboxylic acid itself, its structural similarity to other indole derivatives suggests potential interactions with drugs metabolized by cytochrome P450 enzymes. Further research is needed to determine the extent and clinical relevance of such interactions.
Q12: What are the potential biomarkers related to indole-3-carboxylic acid metabolism?
A12: While research on specific biomarkers associated with indole-3-carboxylic acid is ongoing, its role in tryptophan metabolism and involvement in pathways related to plant defense and mammalian detoxification suggests potential biomarkers within these areas. Further investigation could explore the use of indole-3-carboxylic acid levels and its metabolites as potential indicators of disease states or treatment efficacy in both plants and animals.
Q13: Is indole-3-carboxylic acid toxic?
A13: While generally considered safe at low concentrations, comprehensive toxicity data for indole-3-carboxylic acid is limited. Further research is needed to evaluate its potential toxicity, particularly at higher doses and with prolonged exposure.
Q14: How do structural modifications of indole-3-carboxylic acid affect its biological activity?
A14: The biological activity of indole-3-carboxylic acid can be modulated by structural modifications. For instance, introducing a halogen atom at the 6-position increases its herbicidal activity as a potential antagonist of the auxin receptor protein TIR1. [] Additionally, replacing the carboxylic acid with an ester or amide group can significantly alter its interaction with biological targets, as seen in the development of 5-HT4 receptor agonists with potent antinociceptive activity. []
Q15: What analytical methods are commonly employed to detect and quantify indole-3-carboxylic acid?
A15: Several analytical techniques are used to identify and quantify indole-3-carboxylic acid, including:* High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify indole-3-carboxylic acid and its derivatives from complex mixtures. [, ]* Thin-Layer Chromatography (TLC): TLC is a simple and versatile technique for separating and identifying indole-3-carboxylic acid and its metabolites. [, ]* Mass Spectrometry (MS): MS techniques, particularly when coupled with chromatographic methods like HPLC (LC-MS) or gas chromatography (GC-MS), are highly sensitive and specific for identifying and quantifying indole-3-carboxylic acid and its metabolites in various matrices. [, , ]* Electrochemical Methods: Electrochemical techniques, such as differential pulse voltammetry, can be employed for sensitive and selective detection of indole-3-carboxylic acid using modified electrodes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
